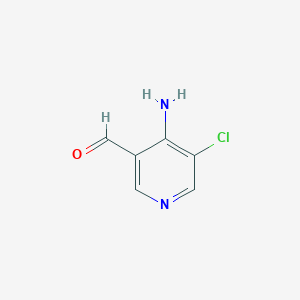

4-Amino-5-chloronicotinaldehyde

Übersicht

Beschreibung

“4-Amino-5-chloronicotinaldehyde” is a chemical compound with the molecular formula C6H5ClN2O. It has a molecular weight of 156.57 g/mol .

Molecular Structure Analysis

The molecular structure of “4-Amino-5-chloronicotinaldehyde” consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray diffraction .

Chemical Reactions Analysis

Amines, such as “4-Amino-5-chloronicotinaldehyde”, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes to form imines or Schiff bases .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-chloronicotinaldehyde” include a molecular weight of 156.57 g/mol . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Research

- Application Summary: 4-Amino-5-chloronicotinaldehyde is used in the synthesis of a series of triazole derivatives, which are then evaluated for their antioxidant activity .

- Methods of Application: The compound is used in a cyclization reaction to synthesize the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole -3-thiol. This compound is then subjected to an addition reaction with different aldehydes to synthesize Schiff bases .

- Results: Of all tested compounds, one particular compound was the most active in all concentrations compared to the standard Ascorbic acid with an IC50 value of 5.84 μg/ml .

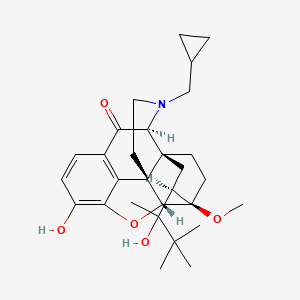

Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist

- Application Summary: 4-Amino-5-chloronicotinaldehyde is used in the synthesis of benzamides, which are evaluated for their binding affinity for the dopamine D2 and the serotonin 5-HT3 receptors .

- Methods of Application: The compound is used to prepare benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines .

- Results: Certain analogues exhibited a much higher affinity for the dopamine D2 receptor than that of metoclopramide (IC50 =17.5—61.0 nM vs. 483 nM). In particular, one compound showed a potent antagonistic activity for both receptors in in vivo tests .

Inhibitory Effects Against Immune-Induced Nitric Oxide Generation

- Application Summary: 4-Amino-5-chloronicotinaldehyde is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which are evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .

- Methods of Application: The compound is used to synthesize the target compounds, which are then evaluated in mouse peritoneal cells via in vitro NO analysis .

- Results: The results of this application were not specified in the source .

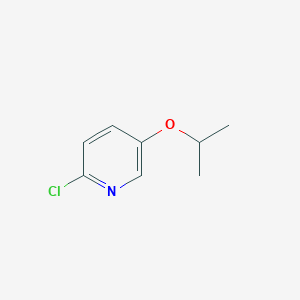

Preparation of Benzonitriles

- Application Summary: 4-Amino-5-chloronicotinaldehyde is used in the preparation of benzonitriles, which are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

- Methods of Application: The compound is reacted with benzoyl chloride and alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .

- Results: The method provides a way to prepare benzonitriles, which are useful as intermediates in the preparation of amidino ureas having antimalarial activity .

Synthesis of Organic Single Crystals

- Application Summary: 4-Amino-5-chloronicotinaldehyde is used in the synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, which has been synthesized and grown as optically transparent single crystals .

- Methods of Application: The compound is synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Unknown Applications

- Application Summary: While 4-Amino-5-chloronicotinaldehyde is listed in chemical databases like ChemSpider , the specific applications are not detailed.

Amine-Functionalized Metal–Organic Frameworks

- Application Summary: 4-Amino-5-chloronicotinaldehyde could potentially be used in the synthesis of amine-functionalized metal–organic frameworks (MOFs). These MOFs have attracted much attention mainly for CO2 capture .

- Methods of Application: The compound could be used to prepare MOFs with extremely high CO2 sorption capacity at low pressures .

- Results: The results of this application were not specified in the source .

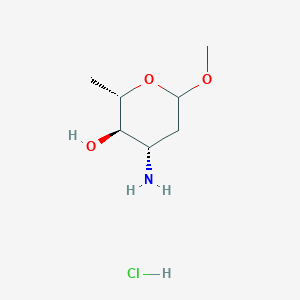

One-Pot Chiral Amine Synthesis

- Application Summary: 4-Amino-5-chloronicotinaldehyde could potentially be used in one-pot chiral amine synthesis enabled by amine transaminase cascades .

- Methods of Application: The compound could be used in enzymatic and chemoenzymatic cascades utilizing amine transaminases .

- Results: The results of this application were not specified in the source .

Molecular Dynamics Simulation

- Application Summary: 4-Amino-5-chloronicotinaldehyde could potentially be used in molecular dynamics simulations .

- Methods of Application: The compound could be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

- Results: The results of this application were not specified in the source .

Eigenschaften

IUPAC Name |

4-amino-5-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJAJADROSJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858660 | |

| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloronicotinaldehyde | |

CAS RN |

1289175-56-9 | |

| Record name | 4-Amino-5-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,13S,14S,17S)-13-Ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1512342.png)

![2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidin-1-ium](/img/structure/B1512343.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)

![(4-Methoxynaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B1512359.png)

![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)